2-[4-(Furan-2-yl)buta-1,3-diynyl]furan
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Overview
Description
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is an organic compound characterized by the presence of two furan rings connected by a buta-1,3-diynyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan typically involves the coupling of furan derivatives with diacetylene precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired product . The reaction conditions often include the use of bases and solvents like ethanol or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to different furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan involves its interaction with various molecular targets and pathways. The compound’s diacetylene moiety allows it to participate in cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran: Another compound with two furan rings, but without the diacetylene linker.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.
3-(Furan-2-yl)-4H-chromen-4-one: A furan-containing heterocycle with different electronic properties.
Uniqueness
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is unique due to its diacetylene linker, which imparts distinct electronic and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
100074-11-1 |
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Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)buta-1,3-diynyl]furan |
InChI |
InChI=1S/C12H6O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
InChI Key |
HOFZXLHWCIYZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C#CC#CC2=CC=CO2 |
Origin of Product |
United States |
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